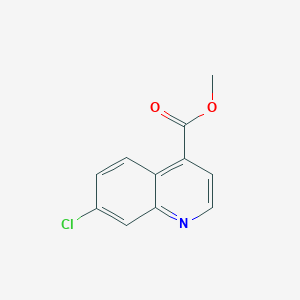

![molecular formula C9H5F3N2O2 B3098375 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one CAS No. 1334627-21-2](/img/structure/B3098375.png)

5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one

Übersicht

Beschreibung

“5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one” is a chemical compound with the CAS Number: 1334627-21-2. It has a molecular weight of 230.15 . The compound is solid in physical form and is stored in a sealed, dry environment at 2-8°C .

Physical And Chemical Properties Analysis

“5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one” is a solid compound with a molecular weight of 230.15 . It is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Spectral and Density Functional Studies

5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one has been studied for its absorption and fluorescence spectra. Experimental and time-dependent density functional theory (TDDFT) methods show a substantial red shift in acidic media due to conjugate acid forms. The electron density distribution in ground and excited states was analyzed, providing insights into the substituent effects on these compounds (Gaenko et al., 2006).

Use in Synthesizing Novel Compounds

This compound serves as a building block in synthesizing novel compounds. For example, it has been utilized in the creation of a reactive and versatile condensing agent for producing various chemical structures like amides, esters, and polyamides (Saegusa et al., 1989).

Application in Antimicrobial Studies

Compounds containing 1,3,4-oxadiazole structures exhibit significant biological activities. For instance, they have been synthesized and tested for their antimicrobial efficacy against various bacterial strains (Ustabaş et al., 2020).

Electron Affinity Enhancement in Polymers

In the field of polymer science, this compound has been investigated for enhancing electron affinity in aromatic oxadiazole and triazole chromophores. Such studies aid in understanding the optical and electrochemical properties of polymers for various applications (Chen & Chen, 2004).

Synthesis of Fluorinated Compounds

The compound is also relevant in the synthesis of fluorinated 1,3,4-oxadiazoles, which have applications in various chemical processes. This includes reactions with unsaturated compounds to produce difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007).

Role in Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives have been used in developing efficient OLEDs with low efficiency roll-off. This application highlights its potential in the field of electronic devices (Jin et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Wirkmechanismus

Mode of Action

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, which could influence its interaction with potential targets .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets. For 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one, it is recommended to be stored in a sealed, dry environment at 2-8°C . .

Eigenschaften

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7-13-14-8(15)16-7/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLMGJHHMFZDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)

amine](/img/structure/B3098324.png)

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)